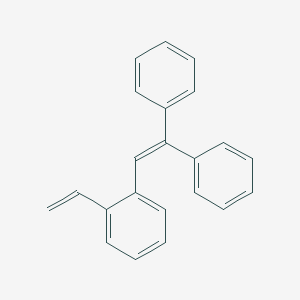![molecular formula C15H15BrO6 B371769 9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carboxylic acid](/img/structure/B371769.png)
9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carboxylic acid: is a chemical compound with the molecular formula C15H15BrO6 and a molecular weight of 371.18 g/mol . This compound is primarily used for research purposes and is not intended for human or veterinary use.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carboxylic acid involves multiple steps, including the bromination of specific organic precursors. The reaction conditions typically require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: : Industrial production methods for 9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5300~2,5~0~3,9~ standard organic synthesis techniques involving bromination and esterification are likely employed.
Analyse Des Réactions Chimiques
Types of Reactions: : 9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Utilized in preclinical studies to explore potential therapeutic effects and drug interactions.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and experimental conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds: : Compounds similar to 9'-bromo-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)-5'-carboxylic acid include other brominated organic molecules with similar molecular structures and functional groups.
Uniqueness: : this compound is unique due to its specific molecular configuration, which allows it to interact with particular enzymes and biochemical pathways differently compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H15BrO6 |
|---|---|
Poids moléculaire |
371.18g/mol |
InChI |
InChI=1S/C15H15BrO6/c16-13-7-5-8(13)10-9(15(13)21-3-4-22-15)6(7)12(5,11(17)18)14(10)19-1-2-20-14/h5-10H,1-4H2,(H,17,18) |
Clé InChI |
GCTJOCJIURITLW-UHFFFAOYSA-N |
SMILES |
C1COC2(O1)C3C4C5C2(C6C5C4(C7(C63)OCCO7)Br)C(=O)O |
SMILES canonique |
C1COC2(O1)C3C4C5C2(C6C5C4(C7(C63)OCCO7)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


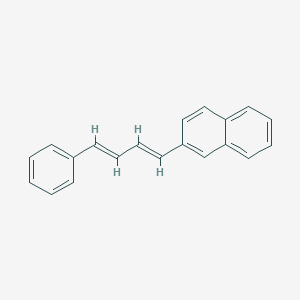
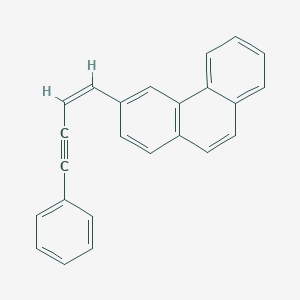

![5-Phenylbenzo[c]phenanthrene](/img/structure/B371692.png)
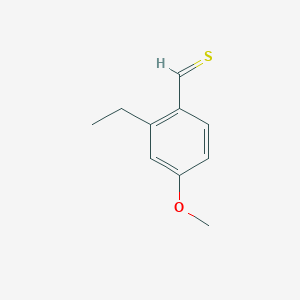
![(1,3-Dimethylbenzo[c]phenanthren-6-yl)methanol](/img/structure/B371694.png)
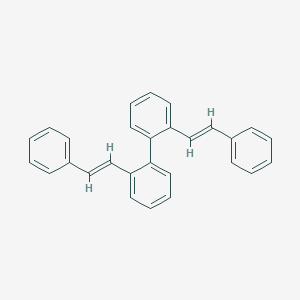
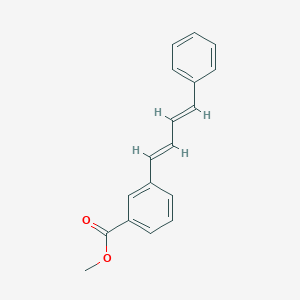
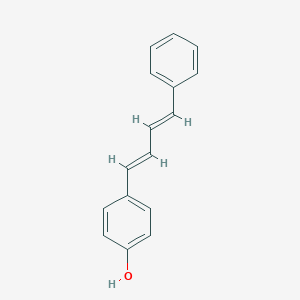

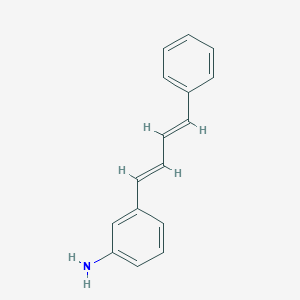
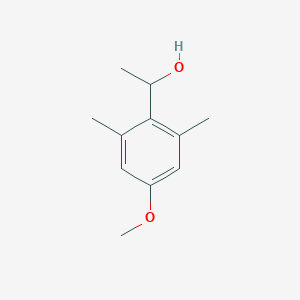
![2-(4-Phenyl-1-buten-3-ynyl)benzo[c]phenanthrene](/img/structure/B371707.png)
